molecular formula C8H14N4O2 B8037207 [(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propyl)amine

[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl](propyl)amine

Cat. No.: B8037207
M. Wt: 198.22 g/mol
InChI Key: AYGSLSHMOZXCPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-nitro-1H-pyrazole with propylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (1-methyl-3-amino-1H-pyrazol-5-yl)methylamine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

(1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
  • (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine
  • (1-methyl-3-nitro-1H-pyrazol-5-yl)methylamine

Uniqueness

The presence of the propylamine group, in particular, provides distinct steric and electronic properties that differentiate it from similar compounds .

Properties

IUPAC Name

N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-4-9-6-7-5-8(12(13)14)10-11(7)2/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGSLSHMOZXCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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